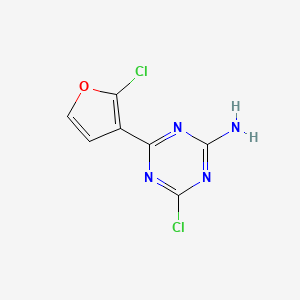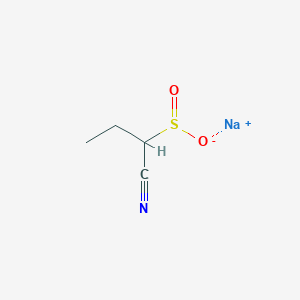
Sodium 1-cyanopropane-1-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 1-cyanopropane-1-sulfinate is an organosulfur compound with the molecular formula C₄H₆NNaO₂S. It is a versatile reagent used in various chemical reactions and has significant applications in organic synthesis. This compound is known for its ability to act as a sulfonylating, sulfenylating, or sulfinylating agent, depending on the reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium sulfinates, including sodium 1-cyanopropane-1-sulfinate, typically involves the reaction of sulfinic acids with sodium hydroxide. The general reaction can be represented as:
RSO2H+NaOH→RSO2Na+H2O
where R represents the organic group attached to the sulfinic acid .
Industrial Production Methods: Industrial production methods for sodium sulfinates often involve the use of advanced techniques such as photoredox catalysis and electrochemical synthesis. These methods provide high yields and are environmentally friendly. The use of photoredox catalysis, for example, allows for the selective formation of sulfonyl radicals, which can then be used to synthesize various organosulfur compounds .
Chemical Reactions Analysis
Types of Reactions: Sodium 1-cyanopropane-1-sulfinate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions to form sulfonamides and sulfones.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products: The major products formed from these reactions include sulfonic acids, thiols, sulfonamides, and sulfones. These products have significant applications in various fields, including pharmaceuticals and materials science .
Scientific Research Applications
Sodium 1-cyanopropane-1-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organosulfur compounds.
Industry: It is used in the production of polymers and other materials with unique properties.
Mechanism of Action
The mechanism of action of sodium 1-cyanopropane-1-sulfinate involves the formation of sulfonyl radicals. These radicals can then participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reactants .
Comparison with Similar Compounds
- Sodium methanesulfinate
- Sodium benzenesulfinate
- Sodium toluenesulfinate
Comparison: Sodium 1-cyanopropane-1-sulfinate is unique due to the presence of the cyanopropane group, which imparts different reactivity compared to other sodium sulfinates. For example, sodium methanesulfinate and sodium benzenesulfinate are commonly used in similar reactions, but they do not have the same reactivity and selectivity as this compound .
Properties
Molecular Formula |
C4H6NNaO2S |
|---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
sodium;1-cyanopropane-1-sulfinate |
InChI |
InChI=1S/C4H7NO2S.Na/c1-2-4(3-5)8(6)7;/h4H,2H2,1H3,(H,6,7);/q;+1/p-1 |
InChI Key |
DSWVBJVMAORCOL-UHFFFAOYSA-M |
Canonical SMILES |
CCC(C#N)S(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[5-(Carboxymethyl)-4-methylfuran-2-yl]benzoic acid](/img/structure/B13185117.png)
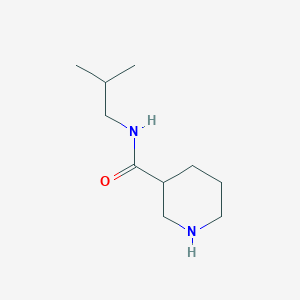
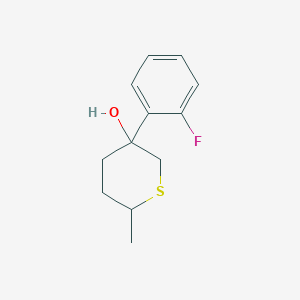
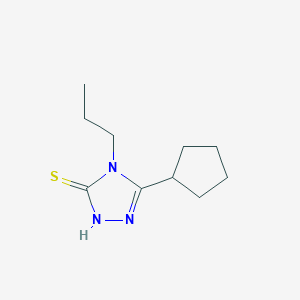
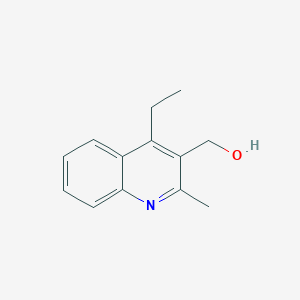
![3-amino-7-fluoro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13185153.png)
![1-(Bromomethyl)-1-[(propan-2-yloxy)methyl]cyclopropane](/img/structure/B13185158.png)
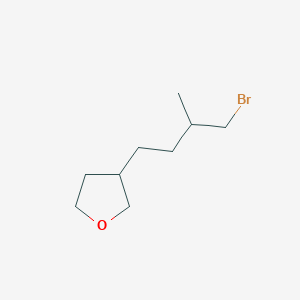


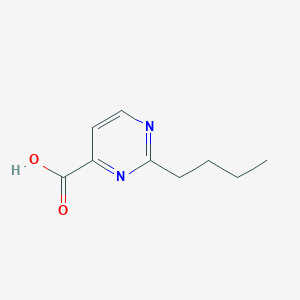
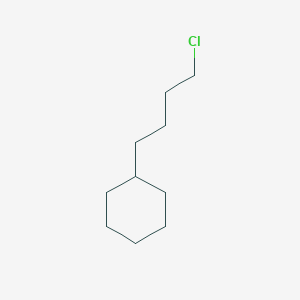
![N-(Propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide](/img/structure/B13185192.png)
